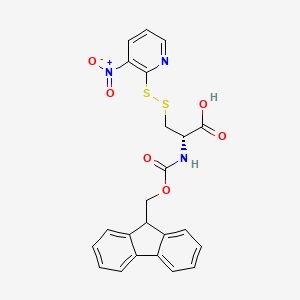
Fmoc-D-Cys(Npys)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-Cys(Npys)-OH is a compound used in peptide synthesis, particularly in the protection of cysteine residues. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) group, a D-cysteine residue, and a nitropyridylsulfenyl (Npys) group. The Fmoc group is commonly used as a protecting group for the amino terminus of amino acids in solid-phase peptide synthesis, while the Npys group protects the thiol group of cysteine, preventing unwanted side reactions during peptide assembly.
作用机制
Target of Action
Fmoc-D-Cys(Npys)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides and proteins. The compound plays a crucial role in the protection and subsequent deprotection of cysteine, a key amino acid in many bioactive peptides and proteins .
Mode of Action
This compound operates by protecting the thiol group of cysteine during peptide synthesis . This protection is crucial to prevent unwanted side reactions during the synthesis process. The compound’s interaction with its targets results in the formation of peptide a-thioesters, which are key intermediates for the convergent synthesis of proteins through native chemical ligation (NCL) .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the synthesis of complex disulfide-rich peptides and proteins . The compound facilitates this process by enabling the direct Fmoc-based solid phase synthesis of peptide a-thioesters . The downstream effects include the successful synthesis of long, naturally-occurring, cysteine-rich peptide sequences .
Result of Action
The molecular and cellular effects of this compound’s action are seen in the successful synthesis of complex peptides and proteins. By protecting the cysteine residues during synthesis, this compound allows for the creation of peptides with correct disulfide bonding and structure, which is crucial for their biological activity .
Action Environment
The action, efficacy, and stability of this compound are influenced by the conditions of the peptide synthesis process. Factors such as pH, temperature, and the presence of other reactants can affect the compound’s performance . For instance, the compound’s ability to form peptide a-thioesters via an amide-to-thioester rearrangement is optimal at neutral pH .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Cys(Npys)-OH typically involves the protection of the amino and thiol groups of D-cysteine. The Fmoc group is introduced using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate. The Npys group is introduced by reacting the Fmoc-protected D-cysteine with 3-nitropyridine-2-thiol in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated solid-phase peptide synthesis (SPPS) machines are often used to streamline the process, allowing for the efficient production of large quantities of the compound. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
化学反应分析
Types of Reactions
Fmoc-D-Cys(Npys)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine in dimethylformamide (DMF).
Substitution Reactions: The Npys group can be displaced by nucleophiles, such as thiols, to form disulfide bonds.
Oxidation and Reduction Reactions: The thiol group of cysteine can undergo oxidation to form disulfides or reduction to regenerate the free thiol.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal.
Substitution: Thiols in the presence of a base for Npys displacement.
Oxidation: Hydrogen peroxide or iodine for thiol oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction.
Major Products Formed
Deprotection: Free amino group after Fmoc removal.
Substitution: Disulfide-linked peptides after Npys displacement.
Oxidation: Disulfide bonds between cysteine residues.
Reduction: Free thiol groups after disulfide reduction.
科学研究应用
Chemistry
Fmoc-D-Cys(Npys)-OH is widely used in peptide synthesis for the protection of cysteine residues. It allows for the selective deprotection and formation of disulfide bonds, which are crucial for the structural integrity and biological activity of peptides and proteins.
Biology
In biological research, this compound is used to synthesize peptides that mimic natural proteins. These peptides can be used to study protein-protein interactions, enzyme-substrate relationships, and receptor-ligand binding.
Medicine
In medicinal chemistry, this compound is used to develop peptide-based drugs. These drugs can target specific proteins or pathways, offering potential treatments for various diseases, including cancer, diabetes, and infectious diseases.
Industry
In the pharmaceutical industry, this compound is used in the large-scale production of therapeutic peptides. Its use in automated SPPS allows for the efficient and cost-effective synthesis of high-purity peptides.
相似化合物的比较
Similar Compounds
Fmoc-Cys(Trt)-OH: Similar to Fmoc-D-Cys(Npys)-OH but uses a trityl (Trt) group for thiol protection.
Fmoc-Cys(Acm)-OH: Uses an acetamidomethyl (Acm) group for thiol protection.
Fmoc-Cys(StBu)-OH: Uses a tert-butylthio (StBu) group for thiol protection.
Uniqueness
This compound is unique due to the Npys group’s ability to form disulfide bonds selectively and efficiently. This property makes it particularly useful in the synthesis of disulfide-rich peptides and proteins, where precise control over disulfide bond formation is crucial.
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O6S2/c27-22(28)19(13-33-34-21-20(26(30)31)10-5-11-24-21)25-23(29)32-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,25,29)(H,27,28)/t19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIHHIXLTDNIII-LJQANCHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSSC4=C(C=CC=N4)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CSSC4=C(C=CC=N4)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
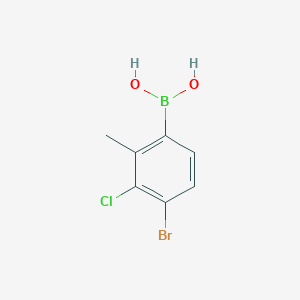
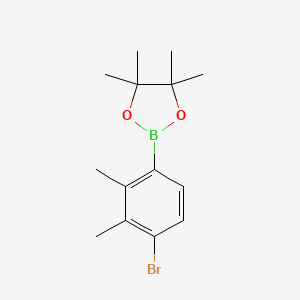
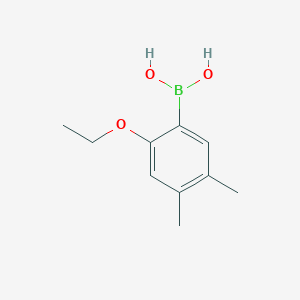
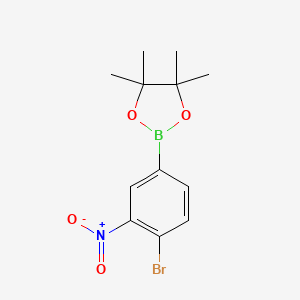
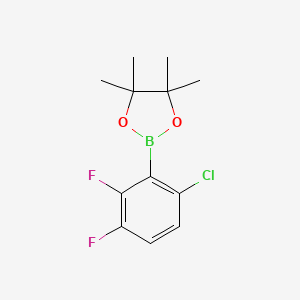
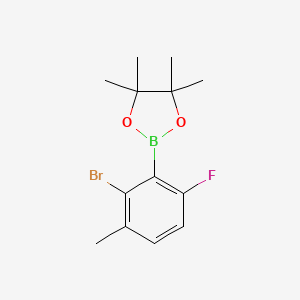
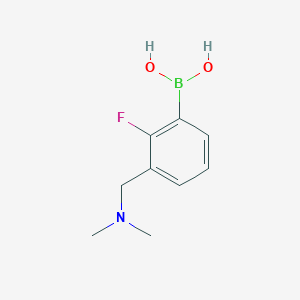
![tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6308251.png)
![7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one](/img/structure/B6308258.png)
![Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II)](/img/structure/B6308275.png)
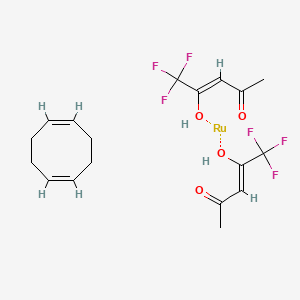
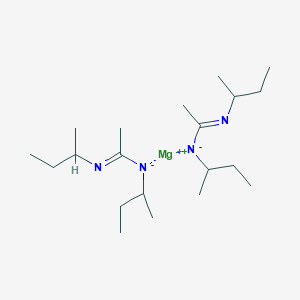
![Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II)](/img/structure/B6308286.png)
![Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II)](/img/structure/B6308291.png)
